Exemestane Impurity 1

Description

Contextual Significance of Pharmaceutical Impurity Research

The purity of an active pharmaceutical ingredient (API) is a critical attribute that directly influences the quality, safety, and efficacy of a final drug product. globalpharmatek.com Pharmaceutical impurities are unwanted chemicals that can remain with APIs from the manufacturing process, develop during formulation, or form upon degradation of the drug substance. The presence of these chemicals, even in minute quantities, can potentially impact the safety and effectiveness of a medication. researchgate.net Consequently, drug registration authorities and pharmacopoeias such as the British Pharmacopoeia (BP) and the United States Pharmacopeia (USP) have established stringent guidelines and limits for the presence of impurities in APIs and finished drug products. researchgate.netnih.gov

The International Council for Harmonisation (ICH) provides a framework for the control of impurities, which is a crucial aspect of drug development and regulatory assessment. globalresearchonline.net Research into pharmaceutical impurities, often referred to as impurity profiling, involves the identification, quantification, and control of these substances. globalpharmatek.com This process is essential for ensuring the quality and consistency of the drug, revealing potential degradation pathways, and establishing appropriate storage conditions and shelf life. globalpharmatek.com The identification and characterization of impurities, particularly those present at levels above 0.1%, are mandatory for evaluating the biological safety of a drug. nih.gov This rigorous scrutiny helps to minimize risks to patients and maintain confidence in pharmaceutical products. globalpharmatek.com

Overview of Exemestane (B1683764) Impurities within Pharmaceutical Development

Exemestane is an oral steroidal aromatase inhibitor with a complex chemical structure. aquigenbio.comgoogle.com Its manufacturing process involves specific chemical reactions that require precise control over conditions like temperature and timing to ensure the quality and purity of the final product. aquigenbio.com Minor variations in the synthesis can lead to the formation of unwanted impurities, which can be process-related by-products or degradation products. globalresearchonline.netaquigenbio.com For instance, certain impurities can form during the dehydrogenation step in Exemestane synthesis. google.com

Given the complexity of the manufacturing process, the control of impurities is a central challenge in the production of Exemestane. aquigenbio.com Regulatory bodies mandate strict limits on these impurities to ensure the drug's safety and quality. aquigenbio.com To meet these requirements, pharmaceutical research focuses on developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS), to detect and quantify impurities. veeprho.comresearchgate.netwalshmedicalmedia.com The use of well-characterized impurity reference standards is vital for these analytical procedures, aiding in product development, quality control (QC), method validation, and stability studies. synzeal.com

Table 1: Selected Exemestane Impurities

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Exemestane Impurity 1 | 159354-61-7 | C20H24O3 | 312.4 |

| Exemestane EP Impurity B | 184972-09-6 | C20H26O3 | 314.43 |

| Exemestane EP Impurity D | 897-06-3 | C19H24O2 | 284.39 |

| Exemestane EP Impurity E | 19457-55-7 | C20H26O2 | 298.42 |

| Exemestane EP Impurity F | 72648-46-5 | C19H22O3 | 298.38 |

| Exemestane - Impurity H | 122370-91-6 | C20H26O2 | 298.42 |

| This table contains a selection of known impurities related to Exemestane for illustrative purposes. Data sourced from ontosight.ai, pharmaffiliates.com, . |

Scope and Research Objectives Pertaining to this compound

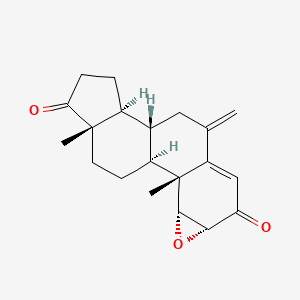

This compound is a specific, known impurity associated with the API Exemestane. ontosight.ai It is identified chemically as 1,2-alpha-EpoxyExemestane. ontosight.ai The presence of this and other impurities must be carefully monitored and controlled during the manufacturing process to ensure the final product meets regulatory standards. ontosight.ai

The primary research objectives concerning this compound include:

Identification and Structural Elucidation: Confirming the chemical structure of the impurity, which is essential for understanding its properties and potential impact. nih.gov

Synthesis and Characterization: Synthesizing this compound to serve as a reference standard. These standards are indispensable for the accurate validation of analytical methods used for its detection and quantification in the bulk drug. synzeal.comsynzeal.com

Analytical Method Development: Creating and validating robust analytical techniques, such as stability-indicating HPLC methods, to selectively and accurately quantify the levels of this compound in the presence of the Exemestane API and other potential impurities. researchgate.netwalshmedicalmedia.com

Impurity Formation and Control: Investigating the synthetic pathway or degradation conditions that lead to the formation of this compound to optimize the manufacturing process and minimize its presence in the final product. globalpharmatek.com

Table 2: Identifiers for this compound

| Identifier | Value |

| Common Name | This compound |

| Chemical Name | 1,2-alpha-EpoxyExemestane |

| Systematic Name | (1S,2R,3R,5R,11R,12S,16S)-2,16-Dimethyl-9-methylidene-4-oxapentacyclo[9.7.0.0^{2,8}.0^{3,5}.0^{12,16}]octadec-7-ene-6,15-dione |

| CAS Number | 159354-61-7 |

| Molecular Formula | C20H24O3 |

| Molecular Weight | 312.4 g/mol |

| Data sourced from ontosight.ai, nih.gov, pharmaffiliates.com, synzeal.com. |

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3R,5R,11R,12S,16S)-2,16-dimethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-10-8-11-12-4-5-16(22)19(12,2)7-6-13(11)20(3)14(10)9-15(21)17-18(20)23-17/h9,11-13,17-18H,1,4-8H2,2-3H3/t11-,12-,13-,17-,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZFVFMOZUAEEW-XXWSGHEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C5C(C34C)O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)[C@H]5[C@@H]([C@]34C)O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Advanced Structural Elucidation of Exemestane Impurity 1

Standardized Chemical Nomenclature of Exemestane (B1683764) Impurity 1

The precise naming of chemical compounds is crucial for unambiguous identification. Exemestane Impurity 1 is identified by several standardized names and descriptors.

European Pharmacopoeia (EP) Designation and Chemical Name

The European Pharmacopoeia (EP) provides a specific designation for impurities found in pharmaceutical substances. While some sources refer to an "Exemestane EP Impurity I," it is important to note that this designation, with the chemical name 6-Methylidene-3-oxoandrosta-1,4-dien-17b-yl formate, corresponds to a different compound than the one that is the subject of this article. synzeal.comclearsynth.com

The scientifically recognized chemical name for this compound is (1S,2R,3R,5R,11R,12S,16S)-2,16-Dimethyl-9-methylidene-4-oxapentacyclo[9.7.0.0^{2,8}.0^{3,5}.0^{12,16}]octadec-7-ene-6,15-dione. ontosight.ai Another systematic name is (2aR,3aR,3bR,3cS,5aS,8aS,8bR)-3b,5a-Dimethyl-10-methylene-3a,3b,3c,4,5,5a,7,8,8a,8b,9,10-dodecahydro-2H-cyclopenta pharmaffiliates.comresearchgate.netphenanthro[3,4-b]oxirene-2,6(2aH)-dione. chemicea.comveeprho.com

Alternative Chemical Descriptors (e.g., 1,2-alpha-Epoxy Exemestane)

In addition to its systematic IUPAC names, this compound is commonly referred to by the more descriptive name 1,2-alpha-Epoxy Exemestane. ontosight.aipharmaffiliates.comveeprho.comresearchgate.netlgcstandards.com This name highlights the key structural feature of an epoxide ring at the 1 and 2 positions of the steroidal A-ring, with an alpha configuration. researchgate.net It is also denoted as (1α,2α)-1,2-Epoxy-6-methyleneandrost-4-ene-3,17-dione. ontosight.ai The presence of this epoxide group is a defining characteristic of this particular impurity. ontosight.ai

Spectroscopic Characterization Techniques for Structural Confirmation

The definitive confirmation of the structure of this compound relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are instrumental in identifying impurities. sigmaaldrich.compitt.edu While specific spectral data for this compound is not widely published in readily accessible literature, the characterization of related exemestane degradation products often involves ¹H NMR and ¹³C NMR analysis to confirm their structures. researchgate.netsynzeal.com For instance, studies on other exemestane impurities utilize these techniques to pinpoint structural modifications. researchgate.net

Interactive Table: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Structural Information |

| ¹H | 3.0 - 3.5 | Doublet | Protons on the epoxide ring |

| ¹H | 4.5 - 5.5 | Singlet | Methylene protons (=CH₂) |

| ¹³C | 50 - 65 | - | Carbons of the epoxide ring |

| ¹³C | 190 - 210 | - | Carbonyl carbons (C=O) |

Note: The data in this table is predictive and based on typical chemical shifts for similar functional groups. Actual experimental data may vary.

Infrared (IR) Spectroscopy for this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netsynzeal.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups. The identification of exemestane and its degradation products often relies on IR spectroscopy to confirm the presence of specific bonds. researchgate.net

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| C=O (Ketone) | 1650 - 1720 | Stretching vibration |

| C-O-C (Epoxide) | 1250, 810-950 | Asymmetric and symmetric stretching |

| C=C (Alkene) | 1600 - 1680 | Stretching vibration |

Note: The data in this table is based on characteristic IR absorption frequencies for the indicated functional groups.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. whitman.edu The molecular formula for 1,2-alpha-Epoxy Exemestane is C₂₀H₂₄O₃, with a molecular weight of approximately 312.4 g/mol . pharmaffiliates.comveeprho.com Some sources indicate a molecular formula of C₂₂H₂₈O₃ and a molecular weight of 340.456 g/mol , which may correspond to a derivative or a different but related impurity. lgcstandards.com

In tandem with liquid chromatography (LC-MS/MS), this technique is crucial for separating and identifying impurities in complex mixtures. researchgate.netnih.govresearchgate.netdshs-koeln.de The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. whitman.edu For Exemestane, the precursor ion is often observed at m/z 297.0, which then fragments into product ions such as m/z 121.0 and 149.0. nih.gov The analysis of fragmentation pathways is a key step in the structural elucidation of exemestane and its impurities. researchgate.net

Interactive Table: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₂₄O₃ | pharmaffiliates.comveeprho.com |

| Molecular Weight | 312.4 g/mol | pharmaffiliates.comveeprho.com |

| CAS Number | 159354-61-7 | ontosight.aipharmaffiliates.comchemicea.comveeprho.comlgcstandards.com |

Formation Mechanisms of Exemestane Impurity 1

Process-Related Formation Pathways

The synthesis of Exemestane (B1683764) is a multi-step process where impurities can arise from starting materials, intermediates, by-products, and side reactions. google.com

The primary route for Exemestane synthesis involves the dehydrogenation of 6-methylenandrost-4-ene-3,17-dione. google.comchemicalbook.com During this key step, various impurities can be formed.

The dehydrogenation of the steroidal Δ4-3-ketone to a Δ1,4-3-ketone is often accomplished using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). google.comchemicalbook.com While effective, the use of DDQ can lead to the formation of by-products. google.comresearchgate.net The mechanism of dehydrogenation with DDQ involves a hydride transfer from the steroid molecule. google.com Under certain conditions, side reactions can occur. For instance, the reduced form of DDQ, DDHQ, can be a source of chloride ions, potentially leading to the formation of chloro-derivatives of Exemestane, another class of impurities. google.com While Exemestane Impurity 1 is an epoxide and not a chloro-derivative, the reactive nature of the DDQ reagent highlights the potential for various side reactions. The formation of hexacyclic by-products has also been observed depending on the quinone used in the oxidation step. researchgate.net

| Reagent | Role | Potential By-products/Impurities |

|---|---|---|

| 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | Dehydrogenating agent | Chloro-derivatives, Hexacyclic by-products google.comresearchgate.net |

Impurities in the final product can directly stem from unreacted starting materials and intermediates carried through the synthetic process. google.com

6-methylenandrost-4-ene-3,17-dione: This is the direct precursor to Exemestane. google.com Incomplete dehydrogenation would result in its presence as an impurity in the final drug substance. It is also referred to as Exemestane EP Impurity E or Exemestane Related Compound A. lgcstandards.compharmaffiliates.comsigmaaldrich.com

Androst-4-ene-3,17-dione: This compound is a precursor to 6-methylenandrost-4-ene-3,17-dione. google.com If it is not fully converted in the preceding step, it can be carried over and potentially undergo dehydrogenation itself to form androsta-1,4-diene-3,17-dione (B159171) (Exemestane Impurity D), another impurity. google.compharmaffiliates.com The presence of such precursor impurities complicates the purification of the final product. google.com

| Compound Name | Role/Type | Related Impurity |

|---|---|---|

| 6-methylenandrost-4-ene-3,17-dione | Intermediate | Present as an impurity if dehydrogenation is incomplete google.com |

| Androst-4-ene-3,17-dione | Starting Material/Precursor | Can lead to the formation of Androsta-1,4-diene-3,17-dione (Impurity D) google.com |

This compound is specifically 1,2-alpha-EpoxyExemestane. ontosight.ai Its formation involves the epoxidation of the 1,2-double bond of the Exemestane molecule. This is considered a side reaction that can occur during the synthesis. The exact conditions that favor the formation of this specific epoxide impurity over the desired dehydrogenation are a critical area of process control. It has been synthesized and studied as a metabolite of Exemestane, indicating that oxidative metabolic pathways can also lead to this structure. researchgate.net

The formation of impurities is highly dependent on manufacturing parameters. pharmaffiliates.com Factors such as reaction temperature, solvent choice, and the purity of reagents can significantly influence the impurity profile of the final product. google.comjustia.com For instance, the choice of solvent in the DDQ dehydrogenation step is crucial; solvents like benzene, toluene, and dioxane have been used, and reaction outcomes can vary. google.comjustia.compillbuys.com The purification process for intermediates, such as 6-methylenandrost-4-ene-3,17-dione, is vital to remove precursors like androst-4-ene-3,17-dione, thereby preventing the formation of subsequent impurities. google.com

Impurity Generation from Unreacted Starting Materials and Intermediates (e.g., 6-methylenandrost-4-ene-3,17-dione, androst-4-ene-3,17-dione)

Degradation Pathways Leading to this compound

Theoretical Postulation of Degradation Pathways to this compound

The formation of this compound, chemically known as 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione, is theoretically postulated to occur through the epoxidation of the parent Exemestane molecule. researchgate.net This chemical transformation targets the carbon-carbon double bond at the C1-C2 position in the A-ring of the steroid structure.

This pathway is strongly supported by research into Exemestane's metabolism, where epoxide compounds have been identified as metabolites. researchgate.net One study successfully synthesized and characterized 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione, confirming its structure and its origin from the Exemestane framework. researchgate.net The process involves an electrophilic attack on the C1-C2 double bond by an oxidizing agent, such as a peroxy acid or an oxygen-transferring enzyme (like a cytochrome P450 monooxygenase in a metabolic context), leading to the formation of a three-membered epoxide ring. nih.gov The "alpha" designation indicates that the epoxide ring is formed on the face of the molecule below the plane of the steroid rings. This epoxidation reaction is a plausible pathway under the oxidative stress conditions used in forced degradation studies and is a known metabolic route for Exemestane. researchgate.net

Advanced Analytical Methodologies for the Determination of Exemestane Impurity 1

Chromatographic Separations for Impurity Profiling

Impurity profiling utilizes chromatographic techniques to separate, identify, and quantify impurities within an active pharmaceutical ingredient (API). For Exemestane (B1683764), the primary goal is to develop a stability-indicating method capable of resolving the main compound from all potential process-related and degradation impurities, including Exemestane Impurity 1. researchgate.netnih.govresearchgate.net The development of such methods is guided by the International Conference on Harmonisation (ICH) guidelines. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing Exemestane and its impurities. synthinkchemicals.com The development of a robust, selective, and accurate reversed-phase HPLC (RP-HPLC) method is crucial for separating and quantifying low levels of impurities from the Exemestane API. researchgate.netnih.gov These methods are designed to be stability-indicating, meaning they can adequately separate degradation products that form under various stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis. researchgate.netoup.com

The selection of the stationary phase and column is a critical first step in HPLC method development. For the analysis of Exemestane and its impurities, which are steroidal in nature, reverse-phase chromatography is the preferred mode. nih.gov Columns with a stationary phase of octadecylsilyl silica (B1680970) gel (C18 or ODS) are overwhelmingly the most common choice due to their versatility and ability to effectively separate non-polar to moderately polar compounds. nih.govresearchgate.netacs.org

Several specific C18 columns have been successfully employed in published methods. These include:

Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size). nih.govresearchgate.netoup.com

Zorbax SB C18 (150 mm x 4.6 mm, 3.5 µm particle size). walshmedicalmedia.com

Hypersil BDS C18 . researchgate.net

Gemini C18 (150 mm x 4.6 mm, 3 µm particle size). researchgate.net

The choice of a C18 column provides the necessary hydrophobic interactions to retain Exemestane and its related impurities, allowing for their separation based on subtle differences in their chemical structures. nih.govresearchgate.net

| Stationary Phase Type | Column Example | Dimensions | Particle Size | Reference |

|---|---|---|---|---|

| C18 (ODS) | Phenomenex C18 | 250 mm × 4.6 mm | 5 µm | nih.govoup.com |

| C18 | Zorbax SB C18 | 150 mm × 4.6 mm | 3.5 µm | walshmedicalmedia.com |

| C18 | Gemini C18 | 150 mm × 4.6 mm | 3 µm | researchgate.net |

| C8 | Reverse Phase C8 | Not Specified | Not Specified | researchgate.net |

The mobile phase composition is optimized to achieve the best possible resolution between Exemestane and this compound, along with other related substances. The most common solvents used are acetonitrile (B52724) and water, often in combination with methanol (B129727) or a buffer. researchgate.netnih.govoup.comacs.orgwalshmedicalmedia.com

Elution Strategies:

Isocratic Elution: Many developed methods utilize an isocratic elution, where the mobile phase composition remains constant throughout the analysis. nih.govresearchgate.netoup.com A common mobile phase is a mixture of acetonitrile and water in a 60:40 (v/v) ratio. nih.govresearchgate.netoup.com This approach is simple, robust, and provides good resolution and sharp, symmetrical peaks for Exemestane and its degradation products. oup.com Another reported isocratic system uses a mixture of sodium acetate (B1210297) buffer and acetonitrile (30:70, v/v). walshmedicalmedia.com

Gradient Elution: For more complex separations involving multiple impurities, a gradient elution may be necessary. researchgate.netresearchgate.net In this strategy, the proportion of the organic solvent (like acetonitrile) in the mobile phase is increased over time. This allows for the elution of a wider range of compounds with varying polarities and ensures that all impurities, including potential late-eluting ones, are separated from the main drug peak. researchgate.net For instance, a gradient method was used with a Hypersil BDS-C-18 column to quantify process-related impurities and degradants. researchgate.net

The flow rate is typically maintained at 1.0 mL/min. nih.govoup.comwalshmedicalmedia.comresearchgate.net Optimization of the mobile phase ratio is a key part of method development to ensure a clear separation between the pure drug peak and any degradants. oup.com

| Elution Strategy | Mobile Phase Composition | Flow Rate | Reference |

|---|---|---|---|

| Isocratic | Acetonitrile:Water (60:40, v/v) | 1.0 mL/min | nih.govoup.com |

| Isocratic | Sodium Acetate Buffer:Acetonitrile (30:70, v/v) | 1.0 mL/min | walshmedicalmedia.com |

| Isocratic | Water:Methanol (50:50, v/v) | 1.0 mL/min | researchgate.net |

| Gradient | Water and Acetonitrile | Not specified | researchgate.net |

The selection of an appropriate detection wavelength is vital for achieving high sensitivity for both the active ingredient and its impurities. For Exemestane, UV-Vis spectrophotometric detection is standard. oup.comwalshmedicalmedia.com The maximum absorbance wavelength for Exemestane is typically found by scanning a solution of the drug between 200 and 400 nm. oup.com

Several studies have established optimal detection wavelengths in the range of 242 nm to 254 nm.

242 nm: This wavelength is frequently cited as the monitoring wavelength, providing good absorbance for Exemestane and its degradation products. nih.govresearchgate.netoup.com

246 nm / 247 nm: Other methods have identified the maximum UV absorption at 246 nm or 247 nm. walshmedicalmedia.com

249 nm: A detection wavelength of 249 nm has also been used effectively. researchgate.net

254 nm: In some methodologies, 254 nm is the chosen wavelength for UV detection. walshmedicalmedia.com

The use of a Photo Diode Array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths simultaneously, which helps in identifying peak purity and distinguishing between different co-eluting compounds. walshmedicalmedia.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically <2 µm) and higher pressures. This results in faster analysis times, improved resolution, and higher sensitivity. researchtrend.netresearchgate.net

A novel, high-resolution RP-UPLC method has been developed for the quantification of related compounds in Exemestane drug substance. researchgate.net This method achieved the separation of Exemestane and four of its related compounds using a High Strength Silica (HSS) T3 UPLC column. researchgate.net The method employed a simple gradient program with a mobile phase consisting of water and acetonitrile, and a flow rate of 0.5 mL/min. researchgate.net UPLC methods have proven to be highly sensitive, rapid, and efficient for quantifying trace-level impurities. researchtrend.net For example, a UPLC method was developed to quantify the carryover of the reagent DDQ in the final Exemestane drug substance, demonstrating the technique's suitability for trace analysis. researchtrend.net

High-Performance Liquid Chromatography (HPLC) Method Development

Mobile Phase Optimization and Elution Strategies (Isocratic vs. Gradient)

Comprehensive Method Validation Parameters for this compound Analysis

The validation of an analytical method is essential to ensure its reliability for its intended purpose. For the analysis of this compound, method validation must be performed in accordance with International Council for Harmonisation (ICH) guidelines. nih.govoup.com

Specificity and Selectivity in the Presence of Related Substances and Degradants

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.govoup.com For this compound, the analytical method must be able to separate it from the parent drug, Exemestane, as well as from other known related substances and potential degradation products. nih.govoup.com

This is typically demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light. nih.govwalshmedicalmedia.com The analytical method must show that the peak for Impurity 1 is well-resolved from any peaks generated during these stress tests. nih.gov Peak purity analysis using a photodiode array (PDA) detector or mass spectrometric data can be used to confirm that the analyte peak is not co-eluting with other compounds. walshmedicalmedia.com A successful stability-indicating method will demonstrate baseline separation of all degradation products from the main drug peak. oup.comnih.gov

Linearity and Calibration Range Establishment

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. oup.com To establish the linearity for the quantification of this compound, a series of solutions of the impurity at different concentrations are prepared and analyzed. walshmedicalmedia.com

A calibration curve is constructed by plotting the peak area response against the concentration. oup.com The linearity is evaluated by the correlation coefficient (r²) of the linear regression analysis, which should ideally be close to 0.999. oup.com The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. oup.com For an impurity, this range would typically cover from the reporting threshold to above the identification and qualification thresholds. Studies on Exemestane have demonstrated linearity over concentration ranges such as 6–14 µg/mL and 0.1–200 µg/ml. oup.comwalshmedicalmedia.com

Table 1: Example of Linearity Data for an Analytical Method

| Parameter | Value |

|---|---|

| Linearity Range | 0.1 - 200 µg/ml walshmedicalmedia.com |

| Regression Equation | y = 59411x - 7316 walshmedicalmedia.com |

This table is for illustrative purposes and specific values would be determined during method validation for this compound.

Detection Limit (LOD) and Quantitation Limit (LOQ) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. oup.com The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. oup.com

These parameters are crucial for impurity analysis as they define the sensitivity of the method. LOD and LOQ are often determined based on the signal-to-noise (S/N) ratio, typically 3:1 for LOD and 10:1 for LOQ. oup.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. walshmedicalmedia.com

For Exemestane analysis, reported LOD and LOQ values vary depending on the specific method and instrumentation. For example, one HPLC method reported an LOD of 0.0299 µg/ml and an LOQ of 0.0906 µg/ml for Exemestane. walshmedicalmedia.com Another study reported an LOD of 8 ng/mL and an LOQ of 15 ng/mL. oup.com The LOQ for an impurity method must be at or below the reporting threshold for that impurity.

Table 2: Illustrative LOD and LOQ Values from Exemestane Analytical Methods

| Method | LOD | LOQ |

|---|---|---|

| HPLC Method 1 walshmedicalmedia.com | 0.0299 µg/ml | 0.0906 µg/ml |

These values are for the parent drug Exemestane and serve as examples. Specific values for this compound would need to be experimentally determined.

Precision (Repeatability and Intermediate Precision)

Precision in an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is typically expressed as the relative standard deviation (RSD). Validation of precision for this compound encompasses both repeatability and intermediate precision. ich.orgeuropa.eu

Repeatability (Intra-day Precision): Repeatability assesses the precision over a short interval of time under the same operating conditions. ich.org For the analysis of exemestane and its impurities, this is often evaluated by performing multiple injections of the same sample solution on the same day. oup.com In a study developing an RP-HPLC method for exemestane, intra-day precision was determined by analyzing three different concentrations (8, 10, and 12 µg/mL) six times on the same day. oup.com The results, as shown in the table below, demonstrate a high degree of precision with RSD values well within the acceptable limits (typically less than 2%). oup.comwalshmedicalmedia.com

Intermediate Precision (Inter-day Precision): Intermediate precision expresses the variations within a laboratory, such as on different days, with different analysts, or using different equipment. ich.org This is crucial for ensuring the method's consistency over time. For exemestane, inter-day precision was assessed by analyzing the same three concentrations on three different days (e.g., first, third, and fifth day). oup.com The low RSD values obtained confirm the method's reliability for routine quality control. oup.com

One study on an RP-HPLC method for exemestane reported intra-day and inter-day precision with %RSD values ranging from 0.29-0.67 and 0.67-0.81, respectively, indicating a high level of precision. walshmedicalmedia.com Another study found the %RSD in precision studies to be less than 1.0, further confirming the method's precision. oup.com

Table 1: Illustrative Precision Data for an Exemestane Analytical Method

| Parameter | Concentration Level | Repeatability (%RSD) | Intermediate Precision (%RSD) |

|---|---|---|---|

| Exemestane | Level 1 (e.g., 8 µg/mL) | < 1.0% | < 1.5% |

| Level 2 (e.g., 10 µg/mL) | < 1.0% | < 1.5% | |

| Level 3 (e.g., 12 µg/mL) | < 1.0% | < 1.5% |

This table is a representation of typical data and may not reflect the exact results from a single study. Data synthesized from multiple sources. oup.comwalshmedicalmedia.com

Accuracy and Recovery Studies

Accuracy denotes the closeness of the test results obtained by the method to the true value. ich.org For impurity quantification, accuracy is often determined through recovery studies by spiking the sample matrix with known amounts of the impurity. ich.org

In the context of this compound, this involves adding a known quantity of the impurity standard to a sample of the drug substance or product and analyzing the sample. The percentage of the impurity that is detected by the analytical method is then calculated. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. ich.org

For exemestane, recovery studies have been performed using the standard addition method. oup.com In one such study, the recovery of exemestane from bulk drug samples ranged from 99.1% to 100.5%. oup.com Another study reported percentage recovery in accuracy studies for exemestane to be between 98.52% and 99.01% with a %RSD of 0.12-0.22, which is well within the acceptable limit of less than 2.0. walshmedicalmedia.com These results indicate that the analytical methods are accurate for the quantification of exemestane and, by extension, its impurities. oup.comwalshmedicalmedia.com

Table 2: Example of Accuracy and Recovery Data for Exemestane

| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |

|---|---|---|---|---|

| 50% | 5.0 | 4.96 | 99.2% | < 2.0% |

| 100% | 10.0 | 9.98 | 99.8% | < 2.0% |

| 150% | 15.0 | 14.87 | 99.1% | < 2.0% |

This table is a representation of typical data and may not reflect the exact results from a single study. Data synthesized from multiple sources. oup.comwalshmedicalmedia.com

Robustness and Ruggedness Assessments (e.g., Box-Behnken design)

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. ich.orgnih.gov Ruggedness is a degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. nih.gov

For HPLC methods used in the analysis of this compound, typical parameters that are intentionally varied during robustness testing include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min) oup.com

Composition of the mobile phase (e.g., ±5% organic phase) oup.com

Detection wavelength (e.g., ±2 nm) oup.com

Column temperature

pH of the buffer solution

A study on an RP-HPLC method for exemestane demonstrated robustness by varying the flow rate, mobile phase composition, and detection wavelength. oup.com The results showed that these variations did not significantly impact the analytical results, confirming the method's robustness. oup.com

The Box-Behnken design is a statistical tool that can be efficiently used for robustness testing. researchgate.netnih.gov This experimental design allows for the simultaneous study of the effects of multiple variables. nih.gov For the analysis of exemestane and four of its impurities, a Box-Behnken design was utilized to evaluate the robustness of the chromatographic method. researchgate.net This approach provides a systematic way to identify the critical factors that may influence the method's performance. nih.govacs.org

System Suitability Testing

System suitability testing (SST) is an integral part of any analytical chromatographic method. ikev.org It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately. oup.com The parameters for SST are established during method development and validation. oup.com

For the analysis of this compound, typical SST parameters for an HPLC method would include:

Tailing factor (or symmetry factor): To ensure peak symmetry. A value of less than 1.5 is generally considered acceptable. walshmedicalmedia.com

Theoretical plates (N): To measure column efficiency. A value of more than 2000 is often required. walshmedicalmedia.com

Relative standard deviation (RSD) of replicate injections: To check the precision of the injection system. An RSD of less than 2.0% for the peak area of the main analyte is a common requirement. walshmedicalmedia.com

Resolution (Rs): To ensure separation between adjacent peaks. A resolution of greater than 1.5 is typically desired for critical peak pairs. ikev.org

In a validated RP-HPLC method for exemestane, system suitability was confirmed by parameters such as the number of theoretical plates being 5743, which indicates efficient column performance. asianpubs.org Another study reported that the peaks obtained were sharp and had clear baseline separation, with an average retention time of 7.12 minutes for six replicates. oup.com

Table 3: Typical System Suitability Test Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Tailing Factor | ≤ 1.5 |

| Theoretical Plates (N) | ≥ 2000 |

| RSD of Peak Area (n=6) | ≤ 2.0% |

| Resolution (Rs) | ≥ 1.5 |

This table presents generally accepted criteria and may vary based on specific method requirements. walshmedicalmedia.comikev.orgasianpubs.org

Impurity Profiling and Control Strategies for Exemestane Impurity 1

Holistic Impurity Profiling Approaches in Pharmaceutical Development

A holistic approach to impurity profiling is essential throughout the pharmaceutical development process to understand and control the formation of impurities. registech.com This involves a multi-faceted strategy that begins in the early stages of development and continues through to the final product. registech.com The primary goal is to identify, quantify, and ultimately control impurities to meet the stringent quality guidelines set by regulatory bodies. arastirmax.comregistech.com

Identification of Known and Unknown Impurities

The first step in impurity control is the accurate identification of both known and unknown impurities within the API. merieuxnutrisciences.compharmtech.com This process, known as impurity profiling, is crucial for understanding the potential risks associated with these unwanted compounds. pharmtech.compharmtech.com For Exemestane (B1683764), this involves a thorough analysis of the manufacturing process and degradation pathways to anticipate potential impurities like Exemestane Impurity 1. aquigenbio.comclearsynth.com

A variety of analytical techniques are employed to identify and characterize impurities. chemass.sipharmatimesofficial.com While traditional methods like chromatography with UV detection are useful for known impurities with available reference standards, more advanced techniques are necessary for unknown compounds. pharmtech.com

Key Analytical Techniques for Impurity Identification:

| Technique | Application in Impurity Identification |

| High-Performance Liquid Chromatography (HPLC) | A primary method for separating and detecting impurities. chemass.sipharmatimesofficial.com Stability-indicating HPLC methods are particularly crucial for distinguishing the API from its degradation products. registech.com |

| Mass Spectrometry (MS) | Used in conjunction with chromatography (LC-MS), it provides molecular weight and structural information, which is vital for identifying unknown impurities. pharmtech.compharmtech.compharmatimesofficial.com High-resolution mass spectrometry (HRMS) offers even greater accuracy in determining molecular formulas. merieuxnutrisciences.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | An indispensable tool for the unequivocal structural elucidation of impurities, especially when reference standards are unavailable. conicet.gov.ar |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile or semi-volatile impurities. pharmtech.compharmtech.com |

The structural elucidation of an unknown impurity often requires a combination of these techniques to piece together its chemical identity. merieuxnutrisciences.compharmtech.com Once identified, reference standards for the impurity can be synthesized to facilitate routine monitoring. arastirmax.comacs.org

Quantitative Determination of this compound Levels

Once this compound has been identified, it is crucial to develop and validate analytical methods for its precise quantification. kymos.comnih.gov Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), mandate that impurities present above a certain threshold (typically 0.1%) must be reported, identified, and qualified. nih.govkymos.com

Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method developed for the quantification of trace-level impurities. nih.gov This technique offers very low limits of detection (LOD) and quantification (LOQ), ensuring that even minute amounts of this compound can be accurately measured. nih.govsigmaaldrich.com The validation of such methods typically includes assessing parameters like linearity, accuracy, precision, selectivity, and robustness to ensure reliable results. nih.gov

Example of Method Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 nih.gov |

| Accuracy | The closeness of the test results to the true value. | Recovery within 94.9–115.5% nih.gov |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) should be low. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 oup.comarabjchem.org |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 oup.comarabjchem.org |

Reference standards for this compound are vital for the accurate calibration of these quantitative methods. aquigenbio.com

Mass Balance Studies in Degradation Analysis

Forced degradation studies are a critical component of impurity profiling, designed to identify the likely degradation products that may form under various stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation. oup.comajptr.com These studies help to establish the stability-indicating nature of the analytical methods. oup.com

A key aspect of these studies is the mass balance analysis. The principle of mass balance is to ensure that the sum of the decrease in the amount of the drug substance and the increase in the amount of known and unknown degradation products is close to 100%. researchgate.net This confirms that all major degradation products have been detected and accounted for. A significant discrepancy in the mass balance may indicate that some degradation products are not being detected by the analytical method, which would then require further investigation and method optimization. researchgate.net

Strategies for Impurity Minimization in Exemestane Synthesis and Purification

A proactive approach to impurity control involves minimizing their formation during the synthesis and purification of the API. pharmatimesofficial.com

Process Optimization to Limit this compound Formation

Understanding the formation pathways of this compound is the first step toward its control. acs.orgeurofins.com By identifying the specific reaction conditions that lead to the generation of this impurity, process chemists can modify the synthesis to minimize its formation. nih.goveurofins.com

Strategies for Process Optimization:

Control of Starting Materials: Ensuring the purity of raw materials and intermediates is crucial, as impurities present in these materials can be carried through the synthetic process. google.com

Optimization of Reaction Conditions: This involves carefully controlling parameters such as temperature, pressure, reaction time, and the stoichiometry of reagents. acs.orgregistech.com For instance, adjusting the molar ratios of reactants can ensure that a critical impurity-forming intermediate is fully converted to the desired product. acs.org

Solvent Selection: The choice of solvents can significantly impact reaction selectivity and impurity profiles. pharmatimesofficial.com

Use of Selective Reagents: Employing more selective reagents can reduce the formation of unwanted by-products. pharmatimesofficial.com

Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically explore the effects of various process parameters on the formation of this compound, allowing for the identification of optimal manufacturing conditions. pharmatimesofficial.com

Purification Techniques for Intermediate and Final Product (e.g., Recrystallization, Chromatography)

Even with an optimized synthetic process, some level of this compound may still be present. Therefore, effective purification techniques are essential to remove it from the intermediate and final API. nih.govregistech.com

Common Purification Techniques:

Recrystallization: This is a widely used and effective method for purifying solid compounds. tayanasolutions.comarborpharmchem.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure compound to crystallize while impurities remain in the mother liquor. tayanasolutions.com The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurity should ideally remain soluble at all temperatures. tayanasolutions.comresearchgate.net In some cases, a mixture of a solvent and an anti-solvent is used to induce crystallization. registech.comtayanasolutions.com A patent for the preparation of exemestane describes purification by heating it in an organic solvent to a temperature of 60 to 85 °C until complete dissolution, followed by cooling to precipitate the purified exemestane. google.com

Chromatography: While often considered a last resort for large-scale purification due to cost and time, chromatography is a very powerful technique for removing impurities, especially those with similar physicochemical properties to the API. registech.comtayanasolutions.comresearchgate.net Preparative high-performance liquid chromatography (HPLC) can be used to isolate the API from its impurities with high resolution. chemass.siarborpharmchem.com

The selection of the most appropriate purification strategy depends on the nature of this compound, its concentration, and its physical and chemical properties relative to the exemestane API. A combination of these techniques may be necessary to achieve the desired level of purity. researchgate.netseppure.com

Stability Studies of Exemestane and Kinetics of Impurity Formation

The stability of a drug substance is a critical quality attribute that provides evidence on how its quality varies with time under the influence of environmental factors such as temperature, humidity, and light. helago-sk.skich.org Stability studies are essential for determining the re-test period for the drug substance and the shelf life for the drug product. helago-sk.sk These studies involve subjecting the drug to various conditions to evaluate its thermal stability and sensitivity to other factors, which can lead to the formation of degradation products or impurities. helago-sk.sk For exemestane, understanding its degradation profile is crucial for ensuring its safety and efficacy. This section focuses on the stability testing conditions for exemestane and the kinetics of formation for a specific related substance, this compound.

Long-Term and Accelerated Stability Testing Conditions

Stability testing of pharmaceutical substances like exemestane is governed by guidelines from the International Council for Harmonisation (ICH), specifically the Q1A(R2) guideline. slideshare.netmemmert.com This guideline specifies the conditions for long-term (real-time) and accelerated stability studies, which are designed to simulate the storage conditions a product might experience throughout its shelf life and during shipping. helago-sk.skmedicines.org.uk

Long-term stability testing is generally conducted for a minimum of 12 months and is designed to monitor the drug's characteristics under recommended storage conditions to establish its shelf life. memmert.com Accelerated stability studies are shorter-term studies conducted under exaggerated storage conditions (higher temperature and/or humidity) to increase the rate of chemical degradation and physical change. helago-sk.sk Data from these studies are used to predict the shelf life and to assess the effect of short-term excursions outside the label storage conditions. ich.org If a significant change occurs during accelerated testing, studies at an intermediate condition are recommended. ich.org

The standard conditions for long-term, accelerated, and intermediate stability testing as per the ICH Q1A(R2) guideline are detailed below. ich.org

| Study Type | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Table 1: ICH Guideline Q1A(R2) Stability Storage Conditions. ich.org

For long-term studies, the frequency of testing is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. ich.org For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended. ich.org These studies are performed on at least three primary batches of the drug substance to establish a comprehensive stability profile. ich.org

Kinetic Modeling of Exemestane Degradation and Impurity 1 Formation Rate

Kinetic modeling of drug degradation is a critical component of stability assessment, providing a mathematical description of the rate at which the parent drug degrades and impurities are formed. nih.govnih.govuwaterloo.ca These models are essential for predicting the shelf life of a drug product and for understanding the mechanisms of degradation. nih.govuwaterloo.ca The formation of impurities often follows specific kinetic models, such as zero-order or first-order reactions, where the rate of formation can be dependent on factors like temperature, pH, and the concentration of reactants. nih.gov

Forced degradation (stress testing) is a key tool used to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods. ich.orgoup.com In these studies, exemestane is subjected to stress conditions more severe than those in accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and photolysis. ich.orgoup.com The data gathered from these studies are fundamental for developing kinetic models of degradation. acs.org

This compound has been identified as 1,2-alpha-EpoxyExemestane, a compound likely formed through an oxidative pathway. ontosight.ai Studies on the forced degradation of exemestane have shown its susceptibility to various conditions, leading to the formation of multiple degradation products. oup.comwalshmedicalmedia.com The extent of degradation provides an insight into the rate of impurity formation under different stresses.

The table below summarizes findings from forced degradation studies on exemestane, indicating the conditions and the percentage of drug degraded over a specified period. This degradation percentage is directly related to the rate of formation of impurities, including those like Impurity 1.

| Stress Condition | Parameters | % Degradation of Exemestane | Reference |

| Oxidative | 0.3% H₂O₂ at Room Temp. for 72 h | 11.15% | oup.com |

| Alkaline Hydrolysis | 1M NaOH, reflux at 80°C for 12 h | ~10% | oup.com |

| Acid Hydrolysis | 1M HCl, reflux at 80°C for 12 h | 7.34% | oup.com |

| Thermal | 80°C for 30 min | 6.88% | walshmedicalmedia.com |

| Acidic (milder) | 0.1N HCl at 80°C for 30 min | 3.61% | walshmedicalmedia.com |

| Basic (milder) | 0.1N NaOH at 80°C for 30 min | 2.80% | walshmedicalmedia.com |

| Oxidative (milder) | 6% H₂O₂ | 1.71% | walshmedicalmedia.com |

| Photolytic | Photostability chamber | 1.03% | walshmedicalmedia.com |

| Neutral Hydrolysis | Water, reflux at 80°C for 12 h | 0.30% | oup.com |

Table 2: Summary of Exemestane Forced Degradation Studies. oup.comwalshmedicalmedia.com

The data indicate that exemestane is most susceptible to degradation under strong oxidative and alkaline conditions. oup.com The formation of 11.15% degradation products over 72 hours in the presence of an oxidizing agent suggests a significant rate of formation for oxidative impurities such as 1,2-alpha-EpoxyExemestane. oup.com By measuring the concentration of Impurity 1 at different time points under these stress conditions, a kinetic model can be constructed. For instance, if the formation of the impurity follows first-order kinetics, its rate of formation would be proportional to the concentration of the remaining exemestane. This allows for the calculation of a rate constant (k), which quantitatively describes how quickly the impurity forms under specific conditions, enabling the prediction of its concentration over time during long-term storage.

Regulatory and Quality Assurance Perspectives on Exemestane Impurity 1

International Harmonization Council (ICH) Guidelines on Impurities (Q3A(R2) and Q1A(R2))

The ICH has established a series of quality guidelines that are pivotal for the global registration of pharmaceuticals. bccancer.bc.ca For impurities in new drug substances, ICH Q3A(R2) provides guidance on their qualification and control, while ICH Q1A(R2) addresses the stability testing requirements, which includes monitoring impurity formation over time. cambrex.comtriphasepharmasolutions.comnih.gov

ICH Q3A(R2) establishes thresholds for the reporting, identification, and qualification of impurities in new drug substances. pharmtech.comacdlabs.comhsa.gov.sg These thresholds are based on the maximum daily dose (MDD) of the drug. The purpose is to define when an impurity must be reported in a regulatory submission, when its chemical structure must be identified, and when it requires a safety qualification to justify its presence at a proposed level. pharmtech.comkobia.kr

Any impurity observed in batches manufactured by the proposed commercial process should be listed in the specification if it is found at levels greater than the reporting threshold. hsa.gov.sg The process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level is known as qualification. pharmtech.com

The thresholds are summarized in the table below.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day total intake (whichever is lower) | 0.15% or 1.0 mg/day total intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2). pharmtech.comresearchgate.net |

The control of Exemestane (B1683764) Impurity 1, identified as 1,2-alpha-EpoxyExemestane, is an essential part of the drug's manufacturing process to ensure the quality and safety of the final product. ontosight.ai While the ICH Q3A(R2) thresholds provide a baseline for controlling ordinary organic impurities, the specific chemical structure of Exemestane Impurity 1 warrants further consideration. The presence of an epoxide functional group is a known structural alert for potential mutagenicity. ontosight.aiich.orgnihs.go.jp

Because of this structural alert, the control strategies for this compound are more likely to be governed by the principles outlined in the ICH M7 guideline, which specifically addresses DNA reactive (mutagenic) impurities. ich.orgnihs.go.jp This guideline often necessitates more stringent control measures than those stipulated in ICH Q3A(R2). If an impurity contains a structural alert for mutagenicity, it must be evaluated for its genotoxic potential, which may lead to it being controlled at much lower levels than the standard qualification thresholds. nihs.go.jp

Thresholds for Reporting, Identification, and Qualification of Impurities

Risk Assessment and Control Strategies for Potential Genotoxic Impurities

When an impurity is suspected of being genotoxic (i.e., having the potential to damage DNA), a comprehensive risk assessment is required. The ICH M7 guideline provides a framework for assessing and controlling these impurities to limit potential carcinogenic risk. ich.orgnihs.go.jp The process involves hazard assessment, risk characterization, and the implementation of appropriate control strategies. ich.org

ICH M7 introduces a 5-class system to categorize impurities based on their mutagenic and carcinogenic potential, which guides the necessary control actions. ich.orgnihs.go.jp The classification determines the approach for establishing an acceptable limit for the impurity.

This compound, or 1,2-alpha-EpoxyExemestane, contains an epoxide group, which is a structural alert for mutagenicity. ontosight.aiich.orgregistech.com Without specific experimental data on its mutagenicity, it would typically be categorized as a Class 3 impurity, as its structural alert is not present in the exemestane API itself. ich.orgnihs.go.jp A positive result in a bacterial mutagenicity assay would reclassify it as a Class 2 impurity. nihs.go.jp

| Class | Definition | Proposed Action for Control |

| Class 1 | Known mutagenic carcinogens. | Control at or below a compound-specific acceptable limit. |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC). |

| Class 3 | Has an alerting structure unrelated to the API, with no mutagenicity data. | Control at or below the TTC, or conduct a bacterial mutagenicity assay. A negative result may allow control as a non-mutagenic impurity (Class 5). |

| Class 4 | Has an alerting structure that is shared with the API, and the API is non-mutagenic. | Treat as a non-mutagenic impurity and control according to ICH Q3A/B guidelines. |

| Class 5 | No structural alerts, or a structural alert with sufficient data to demonstrate no mutagenic activity. | Treat as a non-mutagenic impurity and control according to ICH Q3A/B guidelines. |

| Data sourced from ICH Guideline M7(R1). ich.orgnihs.go.jp |

For potentially genotoxic impurities where sufficient carcinogenicity data is unavailable (such as Class 2 and Class 3 impurities), the ICH M7 guideline advocates for the use of a concept called the Threshold of Toxicological Concern (TTC). nihs.go.jp The TTC is a default value representing an acceptable intake for any mutagenic impurity that is presumed to pose a negligible carcinogenic risk over a lifetime of exposure. nihs.go.jp

For long-term pharmaceutical use, the established TTC is 1.5 micrograms per day (µ g/day ). nihs.go.jp This value corresponds to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime. nihs.go.jp

Assuming this compound is treated as a Class 3 impurity due to its epoxide structural alert, this TTC of 1.5 µ g/day would serve as the default acceptable intake limit. nihs.go.jp This limit would then be used to calculate the maximum allowable concentration of the impurity in the exemestane API, based on the drug's maximum daily dose.

A key component of a control strategy for impurities, particularly potential genotoxic ones, is to understand their formation, fate, and purge throughout the manufacturing process. cambrex.comgoogle.com Fate and purge studies are designed to assess the capability of a manufacturing process to remove impurities. cambrex.comacdlabs.com

The "fate" of an impurity refers to whether it reacts and changes its chemical structure during subsequent manufacturing steps, while "purge" refers to its removal via physical or chemical processes like crystallization, extraction, or chromatography. cambrex.comtriphasepharmasolutions.com These studies often involve deliberately "spiking" a known amount of the impurity into a process stream and then measuring its level at various downstream points to calculate a purge factor. acdlabs.comhsa.gov.sg A purge factor represents the reduction in the concentration of an impurity across a single or multiple process steps. triphasepharmasolutions.com

For this compound, its reactive epoxide group suggests it may be susceptible to degradation or reaction under various process conditions. registech.com The manufacturing process for exemestane involves purification steps such as crystallization or column chromatography, which are designed to remove byproducts and unreacted materials. A fate and purge study would provide documented evidence demonstrating that the manufacturing process has a sufficient capacity to control the levels of this compound in the final API, ensuring they remain below the established acceptable limit. triphasepharmasolutions.comacdlabs.com

Derivation of Acceptable Intake Limits for this compound (if genotoxic)

Pharmacopoeial Standards and Reference Materials for this compound

The control of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of drug products. For the anti-cancer drug Exemestane, managing its impurities, such as this compound, is mandated by stringent regulatory standards. This process relies heavily on the availability and proper use of pharmacopoeial standards and certified reference materials. These materials serve as the benchmark against which the purity of the active pharmaceutical ingredient (API) and the final drug product is measured.

Role of EP/USP Traceable Standards for this compound

Pharmacopoeial standards, such as those from the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), represent primary standards and are situated at the apex of the reference material hierarchy. pharmaceutical-technology.com These standards are essential for the pharmaceutical industry to maintain quality and comply with regulatory requirements. pharmaffiliates.comzamann-pharma.com A pharmacopoeial reference standard is a highly purified and well-characterized substance developed by a pharmacopoeial authority for a specific, official use as described in a monograph. lgcstandards.com

The role of EP and USP traceable standards for this compound is multifaceted and crucial for quality assurance:

Benchmark for Identity and Purity : Traceable reference standards for this compound provide the definitive benchmark for its identification and quantification. clearsynth.com Analytical laboratories use these standards to confirm the identity of any corresponding impurity peak in a chromatographic analysis of Exemestane. scioninstruments.com

Ensuring Traceability and Accuracy : Traceability is a key metrological concept that ensures a measurement result can be related to a national or international standard through an unbroken chain of comparisons. EP and USP standards offer this robust traceability, which is a prerequisite for generating accurate and reliable analytical data. pharmaceutical-technology.com This accuracy is paramount, as the levels of impurities in a drug must be strictly controlled.

Regulatory Compliance : Regulatory bodies like the FDA and EMA mandate that analytical procedures be validated using qualified standards. zamann-pharma.com Using EP or USP traceable standards for this compound demonstrates to regulatory authorities that the methods used for quality control are accurate, reliable, and compliant with pharmacopoeial requirements. venkatasailifesciences.com

Qualification of Secondary Standards : While primary pharmacopoeial standards are ideal, many laboratories use in-house or secondary working standards for routine analysis to conserve the more expensive primary material. pharmaceutical-technology.comzamann-pharma.com These secondary standards must be rigorously qualified and proven to be traceable to the primary EP or USP standard for this compound, ensuring their suitability for use in compendial applications. pharmaceutical-technology.com

For Exemestane, several impurities are listed in the pharmacopoeias, such as Exemestane EP Impurity E, which is also known as Exemestane USP Related Compound A. lgcstandards.com The availability of a certified reference material for such an impurity is fundamental for any manufacturer of Exemestane.

| Attribute | Description | Significance in Quality Control |

|---|---|---|

| Identity | 1,2-Dihydro Exemestane lgcstandards.com | Provides the exact chemical identity for unambiguous impurity identification. |

| CAS Number | 19457-55-7 lgcstandards.comsigmaaldrich.com | A unique identifier for the chemical substance, ensuring correct material sourcing and documentation. |

| Molecular Formula | C₂₀H₂₆O₂ lgcstandards.comsigmaaldrich.com | Defines the elemental composition, crucial for characterization and mass spectrometry. |

| Certification | Produced and certified under ISO 17034 and ISO/IEC 17025. lgcstandards.comsigmaaldrich.com | Guarantees the quality, purity, and uncertainty of the standard, providing confidence in its use for calibration and validation. |

| Traceability | Traceable to primary standards from major pharmacopoeias (USP, EP). pharmaceutical-technology.comvenkatasailifesciences.com | Fulfills a core regulatory requirement and ensures that analytical measurements are accurate and comparable across different laboratories. clearsynth.com |

Utility of Reference Standards in Analytical Method Development and Validation

Reference standards for impurities like this compound are indispensable tools in the lifecycle of an analytical method, from its initial development to its comprehensive validation and routine application. clearsynth.comsynzeal.com Their use ensures that the method is suitable for its intended purpose, which is to reliably detect and quantify the impurity. scioninstruments.comnih.gov

Analytical Method Development: During the development of an analytical method, typically a chromatographic technique like High-Performance Liquid Chromatography (HPLC), the reference standard for this compound is used to:

Establish Specificity : The standard is used to identify the retention time of the impurity, ensuring it is well-separated from the Exemestane API peak and other potential impurities. This confirms the method's ability to selectively measure the impurity without interference. researchgate.net

Optimize Sensitivity : The standard helps in adjusting method parameters (e.g., detector wavelength, mobile phase composition) to achieve the necessary detection and quantitation limits required by regulatory guidelines.

Analytical Method Validation: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. nih.gov The reference standard for this compound is critical for assessing nearly all validation parameters, as outlined by the International Council for Harmonisation (ICH).

| Validation Parameter | Utility of the Reference Standard |

|---|---|

| Specificity | The standard is used to prove that the analytical method can unequivocally assess the impurity in the presence of the API and other components. It confirms the method's discriminatory power. researchgate.net |

| Linearity | A series of dilutions of the reference standard are prepared to create a calibration curve. This demonstrates a direct, proportional relationship between the concentration of the impurity and the method's response over a specified range. |

| Range | The linearity data establishes the concentration range over which the method is precise and accurate for quantifying this compound. |

| Accuracy | The reference standard is added (spiked) into samples of the drug substance at known concentrations. The method's accuracy is determined by measuring the recovery of the standard, which should be close to 100%. nih.gov |

| Precision | The standard is analyzed multiple times to assess the method's precision, including repeatability (within the lab, over a short time) and intermediate precision (within the lab, on different days or with different analysts/equipment). nih.gov |

| Limit of Quantitation (LOQ) | The reference standard is used to determine the lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy. |

| Limit of Detection (LOD) | The reference standard is used to determine the lowest concentration of the impurity that can be detected, but not necessarily quantified, by the method. |

Advanced Research Directions for Exemestane Impurity 1

Computational Chemistry and Mechanistic Prediction of Impurity Formation

Computational chemistry serves as a powerful predictive tool to elucidate the formation mechanisms of impurities like Exemestane (B1683764) Impurity 1. By modeling reaction conditions at a molecular level, researchers can gain insights that are often difficult to capture through experimental work alone.

Quantum mechanical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. nih.gov Research into the synthesis of exemestane has utilized DFT calculations, such as the B3LYP functional, to investigate the energy profiles of model reactions and propose hypothetical routes for the formation of key intermediates. nih.govresearchgate.net

This approach can be directly applied to Exemestane Impurity 1, which is identified as 1,2-alpha-EpoxyExemestane. ontosight.ai The formation of this epoxide group can be modeled to understand its mechanistic origins. For instance, it could arise from the oxidation of the 1,2-double bond in the exemestane molecule. Quantum mechanical calculations can determine the most energetically favorable pathway for this oxidation, comparing different potential oxidizing species that may be present as reagents or trace contaminants in the reaction mixture. By calculating the transition state energies, researchers can predict the likelihood of competing reaction pathways and identify the specific conditions that favor the formation of the epoxide impurity. nih.gov These theoretical predictions can then guide process chemists in modifying reaction conditions to suppress the undesired pathway. researchgate.net

In silico models offer a rapid and cost-effective means of predicting potential degradation products of both the API and its impurities. nih.gov These computational tools use a variety of techniques, including Quantitative Structure-Activity Relationship (QSAR) models, machine learning, and molecular docking, to forecast a compound's behavior under various stress conditions. nih.govsemanticscholar.org

For this compound, in silico methods can predict its stability and potential further degradation products. Webservers and software like SwissADME and Protox-II can be used to evaluate the pharmacokinetic and toxicity profiles of the impurity itself and any predicted degradants. usm.mynih.gov This is critical, as a degradation product could potentially be more toxic than the parent impurity. For example, models can predict the likelihood of the epoxide ring in Impurity 1 opening under acidic or basic conditions, leading to the formation of diol derivatives. By simulating these degradation pathways, researchers can proactively develop analytical methods to detect these potential new impurities and assess their toxicological relevance using in silico toxicity prediction models. nih.gov

| Computational Model/Technique | Application in Impurity Research | Example/Reference |

| Quantum Mechanics (DFT, B3LYP) | Predicts energetically favorable reaction pathways and transition states for impurity formation. | Used to suggest formation routes for key intermediates in exemestane synthesis. nih.govsigmaaldrich.com |

| QSAR (Quantitative Structure-Activity Relationship) | Predicts biological activity or toxicity of impurities based on their chemical structure. | Employed to assess and categorize the genotoxicity of potential impurities. acs.org |

| Molecular Docking | Simulates the binding of an impurity or its metabolites to biological targets like enzymes or receptors to predict potential interactions. | Used to evaluate the binding affinity of exemestane and related compounds to the aromatase enzyme. semanticscholar.org |

| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | Forecasts the pharmacokinetic and toxicological properties of impurities and their degradation products. | In silico tools like ADMETLab and SwissADME are used to evaluate drug-likeness and potential toxicity. nih.govusm.my |

Quantum Mechanical Calculations for Reaction Pathways

Development of Novel Analytical Approaches for Trace Level Detection

The control of pharmaceutical impurities requires highly sensitive and specific analytical methods capable of detecting and quantifying them at trace levels. Research is focused on developing more advanced and efficient analytical platforms.

The trend in analytical chemistry is moving towards smaller, faster, and more automated systems. Miniaturized platforms, such as electrochemical immunosensors and microfluidic devices ("lab-on-a-chip"), offer the potential for ultra-sensitive and rapid detection of specific impurities. acs.org While not yet documented specifically for this compound, the development of an immunosensor using antibodies that specifically bind to the impurity could provide a method for trace-level quantification with high specificity. acs.org

High-throughput screening (HTS) workstations, which can automate sample preparation and analysis, are also relevant. imsinoexpo.com These platforms can be used to rapidly screen multiple batches of exemestane for the presence of Impurity 1 and other related substances, significantly increasing laboratory efficiency and allowing for more comprehensive process monitoring.

To ensure the comprehensive detection of all impurities, regulatory guidelines favor the use of orthogonal analytical methods—techniques that rely on different separation or detection principles. nih.gov This approach minimizes the risk of an impurity co-eluting with the main API peak or another impurity, which might mask its presence. amazonaws.com

For this compound, an effective strategy would involve combining different chromatographic techniques. For example, a standard reversed-phase high-performance liquid chromatography (RP-HPLC) method could be complemented by an orthogonal method such as hydrophilic interaction liquid chromatography (HILIC) or supercritical fluid chromatography (SFC). albertscience.comindexcopernicus.com These methods utilize different stationary phases and mobile phase conditions, providing different selectivity for the separation. nih.gov

Furthermore, the use of hyphenated spectroscopic techniques is essential for unambiguous identification. Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and structural information for impurity characterization. indexcopernicus.cominnovareacademics.in For definitive structural elucidation, techniques like LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) can be employed, which provides detailed structural data on impurities isolated from the chromatographic system. researchgate.net

| Analytical Approach | Principle | Advantage for Trace Detection |

| UHPLC-MS/MS | Ultra-high-pressure liquid chromatography for superior separation, coupled with tandem mass spectrometry for sensitive and selective detection. | Offers extremely low limits of detection (LOD) and quantification (LOQ), and provides structural confirmation. acs.orgresearchgate.net |